molecular formula C6H7BrO2 B8303499 4-Bromo-5,5-dimethylfuran-2-one

4-Bromo-5,5-dimethylfuran-2-one

Cat. No.: B8303499
M. Wt: 191.02 g/mol
InChI Key: QRYVOYSLXSEKBL-UHFFFAOYSA-N
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Description

4-Bromo-5,5-dimethylfuran-2-one is a brominated furanone derivative characterized by a five-membered lactone ring with a bromine atom at position 4 and two methyl groups at position 4. It is synthesized via electrophilic cyclization protocols, yielding a light yellow oil with a 76% efficiency . Key spectral data include IR absorption bands at 1748 cm⁻¹ (C=O), 1603 cm⁻¹ (C=C), and distinct NMR signals (¹H: δ 1.75 ppm for methyl groups; ¹³C: δ 27.4 ppm for CH₃, 166.7 ppm for C=O) . This compound serves as a versatile intermediate in organic synthesis and antimicrobial research due to its reactive lactone framework and halogen substituent.

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

4-bromo-5,5-dimethylfuran-2-one

InChI

InChI=1S/C6H7BrO2/c1-6(2)4(7)3-5(8)9-6/h3H,1-2H3

InChI Key

QRYVOYSLXSEKBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)O1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural features, molecular weights, and applications of 4-bromo-5,5-dimethylfuran-2-one and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
This compound Br (C4), 5,5-dimethyl 193.04 Synthetic intermediate, antimicrobial studies
(Z)-4-Bromo-5-(bromomethyl)-3-methylfuran-2(5H)-one (BF8) Br (C4), BrCH₂ (C5), CH₃ (C3) 285.93 Reverses antibiotic tolerance in Pseudomonas aeruginosa persister cells
(5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone Br (C4), BrC=CH (C5), C₄H₉ (C3) 299.98 Inhibits E. coli biofilm formation and swarming
(S)-3-Bromo-4-diallylamino-5-[(1R,2S,5R)-menthyloxy]furan-2(5H)-one Br (C3), diallylamino (C4), menthyloxy (C5) 456.34 Chiral intermediate for stereoselective synthesis
2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one Br (C2), 5,5-dimethyl, fused cyclohexane 243.10 Structural analog with benzofuranone core; applications under study
Key Observations:
  • Substituent Position : The position of bromine significantly impacts reactivity. For example, BF8 (Br at C4 and BrCH₂ at C5) exhibits potent bioactivity against bacterial persister cells , whereas the menthyloxy-substituted derivative in is tailored for asymmetric synthesis.
  • Ring System: Benzofuranone derivatives (e.g., ) exhibit distinct physicochemical properties due to their fused cyclohexane ring, altering solubility and metabolic stability compared to simple furanones.

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